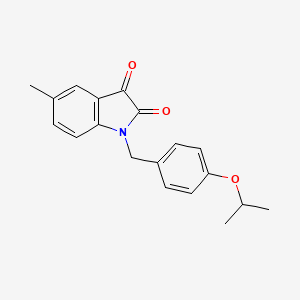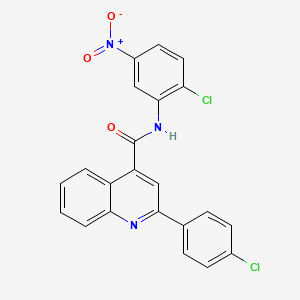
1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione
Descripción general
Descripción
1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione, also known as EMD 386088, is a small molecule that has attracted attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 is not fully understood. However, studies have shown that this compound can inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a key regulator of various cellular processes, including apoptosis and cell proliferation. Inhibition of GSK-3β by 1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 can lead to the induction of apoptosis in cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. In addition, 1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 has also been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, 1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to the use of 1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 in lab experiments. This compound has limited solubility in water, which can make it difficult to use in certain assays. In addition, the effects of 1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
For the study of 1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 include the development of analogs with improved solubility and potency, the study of its effects in combination with other drugs, and the use of this compound as a tool for the study of GSK-3β signaling.
Aplicaciones Científicas De Investigación
1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In addition, 1-(4-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione 386088 has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
5-methyl-1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12(2)23-15-7-5-14(6-8-15)11-20-17-9-4-13(3)10-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYDJAXSNPRMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4645698.png)
![N-[4-(benzylamino)-4-oxobutyl]nicotinamide](/img/structure/B4645706.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(1-naphthylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B4645710.png)

![7-(difluoromethyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4645723.png)
![2-({3-[(2-methoxybenzyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4645727.png)



![methyl 5-[(dimethylamino)carbonyl]-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4645760.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4645770.png)
![N-[2-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B4645781.png)
![N-[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4645785.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B4645791.png)